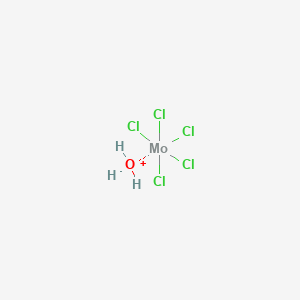
aquapentachloridomolybdate(III)
Description
Aquapentachloridomolybdate(III) is a coordination complex with the general formula K₂[MoCl₅(H₂O)], where molybdenum (Mo) exists in the +3 oxidation state. The complex features a central Mo³⁺ ion coordinated by five chloride (Cl⁻) ligands and one aqua (H₂O) ligand, with potassium (K⁺) as the counterion. This compound is part of a broader class of transition metal chlorido-aqua complexes, which are studied for their structural diversity, redox behavior, and catalytic applications.
Molybdenum(III) complexes are less common than those of Mo(IV) or Mo(VI) due to the intermediate stability of the +3 oxidation state. However, they are of interest in materials science and industrial catalysis, particularly in reactions involving electron transfer or ligand substitution .
Properties
Molecular Formula |
Cl5H3MoO+ |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
oxidanium;pentachloromolybdenum |
InChI |
InChI=1S/5ClH.Mo.H2O/h5*1H;;1H2/q;;;;;+5;/p-4 |
InChI Key |
CJMDFOAMLZNNMO-UHFFFAOYSA-J |
Canonical SMILES |
[OH3+].Cl[Mo](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium Aquapentachlororuthenate(III) (CAS No. 14404-33-2)
This ruthenium(III) complex, K₂[RuCl₅(H₂O)] , shares structural similarities with the molybdenum analog. Key differences include:
| Property | K₂[MoCl₅(H₂O)] (Aquapentachloridomolybdate(III)) | K₂[RuCl₅(H₂O)] (Aquapentachlororuthenate(III)) |
|---|---|---|
| Molecular Formula | K₂[MoCl₅(H₂O)] | K₂[RuCl₅(H₂O)] |
| Molecular Weight | ~369.4 g/mol (estimated) | 374.55 g/mol |
| Appearance | Not reported (hypothesized as dark crystalline) | Brown powder |
| CAS Number | Not available | 14404-33-2 |
| Typical Applications | Limited data; potential catalysis | Catalysis, electrochemistry |
Key Findings :
- Electronic Structure: Ru(III) complexes exhibit stronger ligand field stabilization compared to Mo(III), influencing redox potentials and reactivity .
- Stability : Ru(III) chlorido-aqua complexes are generally more stable in aqueous solutions, whereas Mo(III) complexes may require stabilizing ligands or acidic conditions.
- Catalytic Use : Ruthenium analogs are widely used in oxidation reactions and electrochemical cells, while molybdenum complexes are explored for niche industrial processes .
Chromium and Tungsten Analogs
Other related complexes include K₂[CrCl₅(H₂O)] (chromium(III)) and K₂[WCl₅(H₂O)] (tungsten(III)).
| Property | K₂[CrCl₅(H₂O)] | K₂[WCl₅(H₂O)] |
|---|---|---|
| Molecular Weight | ~358.3 g/mol | ~458.4 g/mol |
| Stability | High in acidic media | Moderate; prone to hydrolysis |
| Redox Activity | Strong oxidizing agent | Less redox-active than Mo/Ru |
Comparison Insights :
- Metal-Specific Trends : Heavier transition metals (e.g., W) often form larger complexes with slower ligand substitution kinetics compared to lighter analogs (e.g., Cr).
- Industrial Relevance : Chromium complexes are used in dye synthesis, while tungsten derivatives find roles in high-temperature catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


